5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride
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Overview
Description
5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride: is a chemical compound with a complex structure that includes a pyridine ring substituted with a methylamino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules, including proteins and nucleic acids. It may serve as a probe in biochemical assays to study enzyme activity or protein-ligand interactions .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents or as a lead compound in drug discovery .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-5-picoline
- 6-Amino-3-picoline
- 5-Methyl-2-aminopyridine
Comparison: Compared to these similar compounds, 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride is unique due to the presence of both a methylamino group and a carbonitrile group on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives .
Properties
Molecular Formula |
C8H10ClN3 |
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Molecular Weight |
183.64 g/mol |
IUPAC Name |
5-(methylaminomethyl)pyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-10-5-7-2-3-8(4-9)11-6-7;/h2-3,6,10H,5H2,1H3;1H |
InChI Key |
IOCFHCAJZMWVLN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(C=C1)C#N.Cl |
Origin of Product |
United States |
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